molecular formula C17H13NO2 B14297507 1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- CAS No. 113006-67-0

1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-

Katalognummer: B14297507
CAS-Nummer: 113006-67-0
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: PIIRFUHWRWGDOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- is an organic compound with a complex structure that includes an indene backbone and a methylene bridge linked to a methylphenylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- typically involves the reaction of 1H-indene-1,3-dione with a methylphenylamine derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Indene, 2-methyl-: Similar structure with a methyl group attached to the indene ring.

    1H-Indene, 1-methylene-: Similar structure with a methylene group attached to the indene ring.

    1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Similar structure with multiple methyl groups attached to the indene ring.

Uniqueness

1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- is unique due to the presence of the methylene bridge linked to a methylphenylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

113006-67-0

Molekularformel

C17H13NO2

Molekulargewicht

263.29 g/mol

IUPAC-Name

3-hydroxy-2-[(2-methylphenyl)iminomethyl]inden-1-one

InChI

InChI=1S/C17H13NO2/c1-11-6-2-5-9-15(11)18-10-14-16(19)12-7-3-4-8-13(12)17(14)20/h2-10,19H,1H3

InChI-Schlüssel

PIIRFUHWRWGDOT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N=CC2=C(C3=CC=CC=C3C2=O)O

Löslichkeit

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.